![molecular formula C11H16N2O2 B3249754 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans CAS No. 1969287-73-7](/img/structure/B3249754.png)
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans
Overview
Description
Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans, also known as Ro 31-8220, is a synthetic compound that is widely used in scientific research. This compound belongs to the class of bisindolylmaleimides and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans 31-8220 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. It has been shown to inhibit PKC by binding to the catalytic domain of the enzyme. This compound 31-8220 also inhibits PKA and MAPK by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation in various cell lines, including breast cancer cells, lung cancer cells, and prostate cancer cells. This compound 31-8220 has also been shown to induce apoptosis in cancer cells. In addition, this compound 31-8220 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans 31-8220 in lab experiments is its broad specificity for protein kinases. This allows researchers to study the role of multiple protein kinases in cellular processes using a single compound. However, one of the limitations of using this compound 31-8220 is its potential for off-target effects. This compound 31-8220 has been shown to inhibit other enzymes besides protein kinases, which can lead to unintended effects.
Future Directions
There are several future directions for the use of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans 31-8220 in scientific research. One area of interest is the study of the role of PKC in cancer progression. This compound 31-8220 has been shown to inhibit PKC, which is overexpressed in many types of cancer. Another area of interest is the study of the role of PKA and MAPK in cellular signaling pathways. This compound 31-8220 has been shown to inhibit these enzymes, which play important roles in cellular processes such as cell proliferation and differentiation. Additionally, researchers may investigate the potential use of this compound 31-8220 as a therapeutic agent for cancer treatment.
Scientific Research Applications
Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans 31-8220 has been extensively used in scientific research as a protein kinase inhibitor. It has been shown to inhibit a wide range of protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). This compound 31-8220 has been used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to study the role of PKA and MAPK in cellular signaling pathways.
properties
IUPAC Name |
(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-9,11H,2-5H2,1H3/t9-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGFWHZRZTYHGL-GXSJLCMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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